

A68828: A Comparative Guide to its Receptor Cross-Reactivity

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Compound of Interest

Compound Name: A68828

Cat. No.: B1261370

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dopamine D1 receptor agonist **A68828**, focusing on its cross-reactivity with other receptor systems. Due to the limited availability of comprehensive public data for **A68828**, this guide leverages information on structurally and pharmacologically similar compounds, namely A68930 and A-86929, to provide a representative profile. This information is crucial for researchers investigating the therapeutic potential and off-target effects of D1 receptor agonists.

Introduction to A68828 and its Analogs

A68828 belongs to a class of potent and selective dopamine D1 receptor agonists. Understanding the selectivity of such compounds is paramount in drug development to maximize therapeutic efficacy while minimizing off-target effects. This guide explores the binding affinities and functional potencies of **A68828**'s close analogs at various dopamine, adrenergic, and serotonin receptors.

Comparative Receptor Binding and Functional Data

The following tables summarize the available quantitative data for A68930 and A-86929, serving as a proxy for the expected selectivity profile of **A68828**.

Table 1: Dopamine Receptor Binding Affinities (K_i , nM) and Functional Potencies (EC_{50} , nM) of A68930

Receptor	Binding Affinity (K _i , nM)	Functional Potency (EC ₅₀ , nM)
Dopamine D1	Not explicitly stated	2.1 (rat caudate-putamen), 2.5 (fish retina)[1][2]
Dopamine D2	Not explicitly stated	3920[1][2]

Table 2: Adrenergic Receptor Activity of A68930

Receptor	Activity
Alpha-1 Adrenergic	Virtually inactive[2]
Alpha-2 Adrenergic	Weak agonist activity[2]
Beta Adrenergic	Virtually inactive[2]

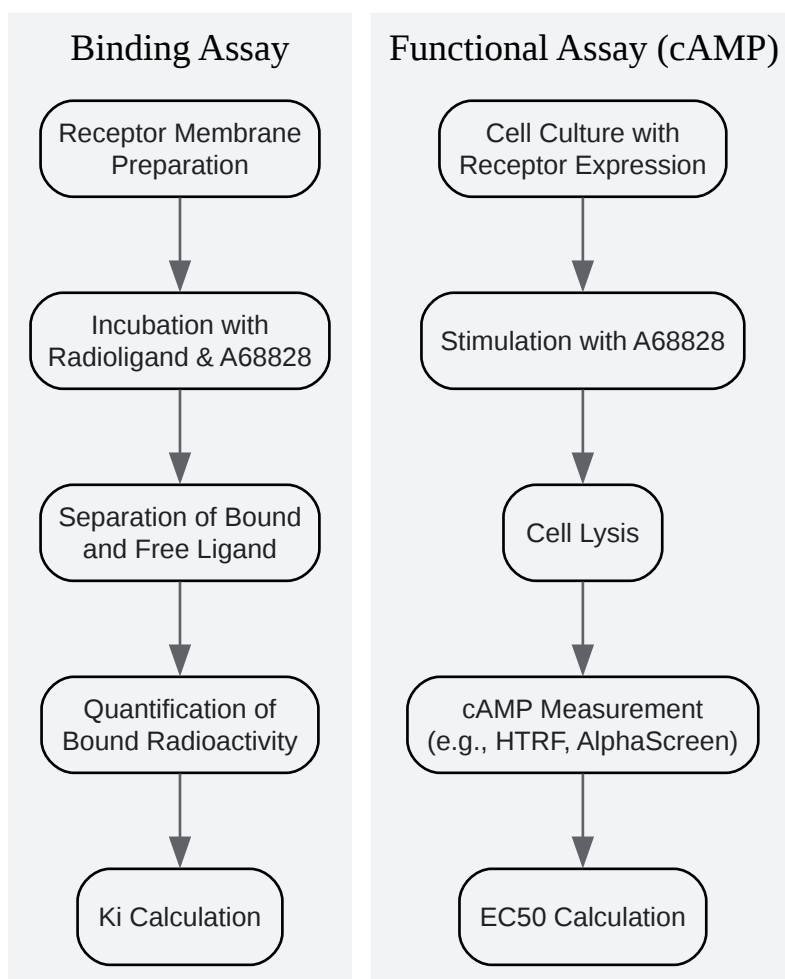
Table 3: Dopamine Receptor Selectivity of A-86929

Receptor Class	Binding Affinity Selectivity (D1 vs. D2)	Functional Assay Selectivity (D1 vs. D2)
Dopamine	~20-fold D1 selective	>400-fold D1 selective

Note: A-86929 was found to have moderate to weak affinity ($K_i > 1 \mu\text{M}$) at other monoaminergic and peptidergic receptors.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of D1 receptor agonists and a general workflow for assessing receptor binding and functional activity.



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References

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